molecular formula C20H17FO2S B1662395 スルインドラックスルフィド CAS No. 32004-67-4

スルインドラックスルフィド

カタログ番号: B1662395
CAS番号: 32004-67-4
分子量: 340.4 g/mol
InChIキー: LFWHFZJPXXOYNR-MFOYZWKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スルインドラックスルフィドは、非ステロイド性抗炎症薬(NSAID)スルインドラックの代謝産物です。スルインドラックは、プロドラッグであり、肝臓酵素によって活性型のスルインドラックスルフィドに変換されます。スルインドラックスルフィドは、抗炎症作用、鎮痛作用、解熱作用で知られています。 これは、変形性関節症、関節リウマチ、強直性脊椎炎など、さまざまな炎症性疾患の治療に使用されます .

科学的研究の応用

Cancer Treatment

Sulindac sulfide has been extensively studied for its potential in cancer prevention and treatment:

  • Colorectal Cancer : SS has demonstrated efficacy in reducing tumor size and number in patients with familial adenomatous polyposis (FAP), a hereditary condition leading to colorectal cancer. The compound induces apoptosis in colon cancer cells and exhibits chemopreventive properties .
  • Leukemia : In preclinical models, SS has been shown to reverse aberrant self-renewal in leukemia progenitor cells, suggesting its potential as a therapeutic agent for acute myeloid leukemia (AML) associated with PML/RARα fusion proteins .
  • Triple-Negative Breast Cancer (TNBC) : Recent studies have identified SS as a promising candidate for treating TNBC by inhibiting Notch signaling pathways and enhancing the effects of immunotherapy .

Pharmacokinetics and Safety

The pharmacokinetic profile of sulindac sulfide is crucial for understanding its therapeutic potential:

  • Absorption and Metabolism : Following administration, sulindac is metabolized into sulindac sulfide and sulindac sulfone. The pharmacokinetics of these metabolites have been investigated to optimize dosing regimens for clinical applications .
  • Safety Profile : Sulindac sulfide is generally well-tolerated with a favorable safety profile compared to other chemotherapeutics. Studies have reported minimal adverse effects, making it a viable option for long-term use in cancer prevention strategies .

In Vitro Studies

Numerous in vitro studies have showcased the effectiveness of sulindac sulfide against various cancer cell lines:

StudyCell LineEffect
Steinert et al. (2011)LeukemiaReduced stem cell capacity
Kim et al. (2018)MCF-7 Breast CancerInduced apoptosis via caspase activation
Fink et al. (2008)Colon CancerPrevented tumor formation in animal models

In Vivo Studies

In vivo research further supports the anticancer properties of SS:

  • In mouse models, SS has shown significant tumor reduction in TNBC and enhanced survival rates when combined with immunotherapy .
  • Animal studies on colorectal cancer have indicated that SS can prevent tumorigenesis effectively, reinforcing its role as a chemopreventive agent .

作用機序

スルインドラックスルフィドは、主にシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の活性を阻害することにより効果を発揮します。この阻害は、炎症、痛み、発熱の媒介物質であるプロスタグランジンの合成減少につながります。 プロスタグランジンのレベルを低下させることで、スルインドラックスルフィドは、さまざまな炎症性疾患に関連する炎症、痛み、発熱を軽減するのに役立ちます .

類似化合物の比較

類似化合物

    インドメタシン: 抗炎症作用が類似した別のNSAIDです。

    ジクロフェナク: 強力な抗炎症作用と鎮痛作用を持つ、広く使用されているNSAIDです。

    イブプロフェン: 痛み、炎症、発熱の治療に使用される一般的なNSAIDです。

スルインドラックスルフィドの独自性

スルインドラックスルフィドは、腸肝循環を起こす能力においてユニークであり、これは、他のNSAIDによる有意な胃腸の副作用を引き起こすことなく、化合物の血液レベルを一定に維持するのに役立ちます。 この特性により、スルインドラックスルフィドは、他のNSAIDに関連する胃腸の問題を起こしやすい患者にとって好ましい選択肢となっています .

生化学分析

Biochemical Properties

Sulindac sulfide plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in inflammation and cell signaling. One of the key enzymes that sulindac sulfide interacts with is cyclooxygenase (COX), specifically COX-1 and COX-2. Sulindac sulfide inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . Additionally, sulindac sulfide has been shown to interact with other biomolecules such as γ-secretase, where it acts as a noncompetitive inhibitor . This interaction affects the processing of amyloid precursor protein, which is relevant in the context of neurodegenerative diseases.

Cellular Effects

Sulindac sulfide exerts various effects on different types of cells and cellular processes. In cancer cells, sulindac sulfide has been shown to induce apoptosis, or programmed cell death, through both COX-dependent and COX-independent mechanisms . This compound also influences cell signaling pathways, such as the Ras signaling pathway, by inhibiting the activation of Ras and impairing nucleotide exchange . Furthermore, sulindac sulfide affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of sulindac sulfide involves several key interactions at the molecular level. Sulindac sulfide binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, sulindac sulfide interacts with γ-secretase, inhibiting its activity and affecting the processing of amyloid precursor protein . Sulindac sulfide also modulates the activity of Ras by inhibiting its activation and impairing nucleotide exchange, which affects downstream signaling pathways . These interactions collectively contribute to the anti-inflammatory, analgesic, and anticancer effects of sulindac sulfide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulindac sulfide have been observed to change over time. Sulindac sulfide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that sulindac sulfide can have sustained effects on cellular function, including prolonged inhibition of COX activity and persistent induction of apoptosis in cancer cells . These temporal effects are important for understanding the potential therapeutic applications and limitations of sulindac sulfide.

Dosage Effects in Animal Models

The effects of sulindac sulfide vary with different dosages in animal models. At low to moderate doses, sulindac sulfide has been shown to effectively reduce inflammation and pain without causing significant adverse effects . At high doses, sulindac sulfide can exhibit toxic effects, including gastrointestinal irritation and liver toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage of sulindac sulfide for therapeutic use to minimize adverse effects while maximizing its beneficial properties.

Metabolic Pathways

Sulindac sulfide is involved in several metabolic pathways, including its conversion from sulindac and its further metabolism to sulindac sulfone . The conversion of sulindac to sulindac sulfide is mediated by liver enzymes, and this active metabolite is then excreted in the bile and reabsorbed from the intestines . Sulindac sulfide also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which can affect its metabolic flux and the levels of its metabolites .

Transport and Distribution

Sulindac sulfide is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation, where it is excreted in the bile and reabsorbed from the intestines, maintaining constant blood levels of the compound . Sulindac sulfide can also interact with transporters and binding proteins that facilitate its distribution to different tissues and cellular compartments . These transport and distribution mechanisms are crucial for the pharmacokinetics and therapeutic efficacy of sulindac sulfide.

Subcellular Localization

The subcellular localization of sulindac sulfide is influenced by its chemical properties and interactions with cellular components. Sulindac sulfide has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular function . Post-translational modifications and targeting signals may also play a role in directing sulindac sulfide to specific subcellular locations, affecting its activity and function within the cell.

準備方法

合成経路と反応条件

スルインドラックスルフィドは、スルインドラックからの還元プロセスによって合成されます。スルインドラックの還元は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などのさまざまな還元剤を使用して、制御された条件下で行うことができます。 反応は通常、スルインドラックをテトラヒドロフラン(THF)などの適切な溶媒に溶解し、反応温度を維持しながら、ゆっくりと還元剤を加えることから始まります .

工業生産方法

工業的な設定では、スルインドラックスルフィドの製造は、効率的かつ費用対効果の高い還元剤を使用して、大規模な還元プロセスを伴います。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 粗生成物はその後、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、純粋なスルインドラックスルフィドが得られます .

化学反応の分析

反応の種類

スルインドラックスルフィドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

    酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)

    還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)

    置換: 制御された条件下でのさまざまな求電子剤

生成される主な生成物

科学研究への応用

    化学: スルインドラックスルフィドは、潜在的な治療用途を持つさまざまな誘導体の合成のための出発物質として使用されます。

    生物学: スルインドラックスルフィドは、特定の癌細胞の増殖を阻害することが示されており、癌治療の潜在的な候補となっています。

    医学: スルインドラックスルフィドは、変形性関節症、関節リウマチ、強直性脊椎炎などの炎症性疾患の治療に使用されています。

    産業: スルインドラックスルフィドは、製薬業界で抗炎症薬の製造に使用されています .

類似化合物との比較

Similar Compounds

    Indomethacin: Another NSAID with similar anti-inflammatory properties.

    Diclofenac: A widely used NSAID with potent anti-inflammatory and analgesic effects.

    Ibuprofen: A common NSAID used for the treatment of pain, inflammation, and fever.

Uniqueness of Sulindac Sulfide

Sulindac sulfide is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing significant gastrointestinal side effects. This property makes sulindac sulfide a preferred choice for patients who are prone to gastrointestinal issues associated with other NSAIDs .

生物活性

Sulindac sulfide (SS) is the active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which has garnered attention for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of sulindac sulfide, highlighting its mechanisms of action, pharmacological properties, and clinical implications based on recent research findings.

Anticancer Activity

Sulindac sulfide exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : SS selectively inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis. COX-2 is often overexpressed in tumors, particularly in triple-negative breast cancer (TNBC), where its inhibition correlates with improved patient outcomes .
  • Modulation of Notch Signaling : Recent studies indicate that SS acts as a γ-secretase modulator, inhibiting Notch1 cleavage in TNBC cells. This action significantly reduces mammosphere formation and tumor growth in preclinical models .
  • Induction of Apoptosis : SS enhances the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This effect is particularly pronounced under oxidative stress conditions, where SS sensitizes cancer cells while protecting normal cells .

Metabolic Pathways

The metabolism of sulindac to sulindac sulfide involves several enzymatic processes:

  • Reduction by Methionine Sulfoxide Reductase : The conversion of (S)-sulindac to sulindac sulfide is primarily catalyzed by methionine sulfoxide reductase A. This metabolic pathway is crucial for the bioactivation of sulindac into its more potent form .
  • Cytochrome P450 System : Both epimers of sulindac are oxidized to sulindac sulfone via the cytochrome P450 system, which plays a significant role in determining the pharmacokinetics and dynamics of these compounds .

Colorectal Polyp Reduction

Clinical trials have demonstrated the efficacy of sulindac sulfide in reducing colorectal polyps, particularly in patients with familial adenomatous polyposis (FAP):

StudyDosageDurationResults
Labayle et al. (1991)300 mg/day8 months100% regression in 6 patients
Giardiello et al. (1993)300 mg/day9 months44% reduction in polyp number
Nugent et al. (1993)400 mg/day6 monthsSignificant decrease in epithelial cell proliferation

These studies highlight that SS not only reduces the number and size of polyps but also affects cellular proliferation rates within the gastrointestinal tract .

Hematological Malignancies

In addition to colorectal cancer, SS has shown promise in treating hematological malignancies:

  • Leukemia Models : Research indicates that SS can reverse aberrant self-renewal in progenitor cells associated with acute myeloid leukemia (AML). It downregulates β-catenin and γ-catenin pathways, suggesting a potential therapeutic role for SS in leukemia treatment .

Pharmacokinetics

The pharmacokinetic profile of sulindac sulfide is characterized by its absorption and metabolism:

  • Absorption : SS is rapidly absorbed after administration and converted from sulindac through hepatic metabolism.
  • Bioavailability : Studies have shown variability in bioavailability among individuals; however, it remains generally high due to effective hepatic conversion processes .

特性

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049078
Record name Sulindac sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49627-27-2, 32004-67-4
Record name Sulindac sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49627-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulindac sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac sulfide
Reactant of Route 2
Reactant of Route 2
Sulindac sulfide
Reactant of Route 3
Sulindac sulfide
Reactant of Route 4
Sulindac sulfide
Reactant of Route 5
Sulindac sulfide
Reactant of Route 6
Sulindac sulfide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。